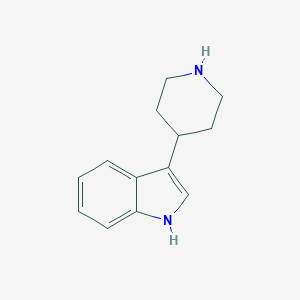

3-(Piperidin-4-yl)-1h-indole

Overview

Description

3-(Piperidin-4-yl)-1H-indole: is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals The structure of this compound consists of an indole ring system substituted at the third position with a piperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of indole-3-carboxaldehyde with piperidine under acidic conditions can yield the desired product. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an indole boronic acid derivative reacts with a piperidinyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce functional groups such as halides, sulfonates, or acyl groups.

Scientific Research Applications

Chemistry: In chemistry, 3-(Piperidin-4-yl)-1H-indole serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is used to study the interactions between indole derivatives and biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of indole-based drugs.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its versatility and reactivity make it a valuable building block for the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes, receptors, and proteins, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The piperidin-4-yl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

3-(Piperidin-4-yl)-1,2-benzoxazole: This compound has a similar piperidinyl substitution but features a benzoxazole ring instead of an indole ring.

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound contains a benzimidazole ring system with a piperidinyl substitution.

Uniqueness: 3-(Piperidin-4-yl)-1H-indole is unique due to its indole ring system, which is known for its diverse biological activities. The presence of the piperidin-4-yl group further enhances its chemical and biological properties, making it a versatile compound for various applications in research and industry.

Biological Activity

3-(Piperidin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

The compound this compound features a piperidine ring fused to an indole structure. This unique combination contributes to its biological properties, making it a target for various pharmacological studies. The compound is known for its interactions with multiple biological targets, influencing cellular processes such as apoptosis, inflammation, and cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. By blocking these enzymes, the compound can reduce inflammation and potentially alleviate pain associated with inflammatory conditions.

Molecular Interactions

The indole moiety allows for effective binding to various receptors, while the piperidine ring enhances the compound's binding affinity. Studies indicate that this compound may also modulate signaling pathways involved in cancer cell proliferation and survival by affecting gene expression related to apoptosis .

Anticancer Properties

Research has demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 5.0 | |

| MDA-MB-231 (Breast) | 6.5 | |

| A549 (Lung) | 7.2 | |

| PC3 (Prostate) | 8.0 |

These values indicate that the compound has significant potential as an anticancer agent, particularly in targeting aggressive cancer types.

Antimalarial Activity

In addition to its anticancer properties, this compound has shown promising antimalarial activity. A study reported an EC50 value of approximately 3 μM against both drug-sensitive and resistant strains of Plasmodium falciparum, indicating its potential as a lead compound for antimalarial drug development .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on cancer cell lines, researchers synthesized a series of compounds based on the this compound scaffold. The results showed that modifications to the piperidine ring could enhance antiproliferative activity against MDA-MB-231 cells, with some derivatives exhibiting IC50 values below 5 µM .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound through COX inhibition assays. The results indicated that this compound effectively inhibited COX-2 activity, leading to reduced production of inflammatory mediators in vitro .

Properties

IUPAC Name |

3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIRZPVWWIMPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17403-09-7 | |

| Record name | 3-(4-Piperidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-piperidyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 3-(piperidin-4-yl)-1H-indole scaffold in drug discovery?

A: The this compound scaffold serves as a valuable starting point for developing novel drug candidates. This specific chemical structure has shown promising results as a serotonin 5-HT1F receptor agonist []. 5-HT1F agonists are recognized for their potential in treating migraine headaches and related conditions [].

Q2: Can you provide an example of a specific application of a this compound derivative in drug development?

A: Researchers have investigated deuterium-labeled [4-(1H-indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid, a derivative of this compound, as a potential CCR2 antagonist []. CCR2 plays a crucial role in inflammatory responses and is considered a target for treating various inflammatory diseases []. By incorporating deuterium, researchers aim to enhance the compound's pharmacokinetic properties, potentially leading to improved efficacy and safety [].

Q3: How do structural modifications of the this compound scaffold influence its biological activity?

A: Introducing substituents at the 5-position of the this compound significantly impacts its interaction with the 5-HT1F receptor and its agonistic activity []. This suggests that modifying this specific position on the molecule can be a valuable strategy for fine-tuning its pharmacological properties and developing compounds with improved potency and selectivity for the desired target.

Q4: What are the potential research applications of deuterated this compound derivatives?

A: Deuterated derivatives, like the one explored as a potential CCR2 antagonist [], can be valuable tools in drug metabolism and pharmacokinetic studies. Their use allows researchers to track the compound's fate within the body, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for optimizing drug candidates and developing effective therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.